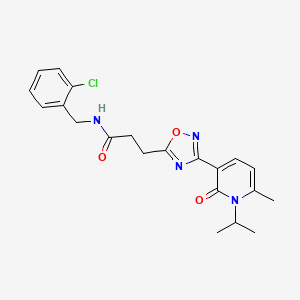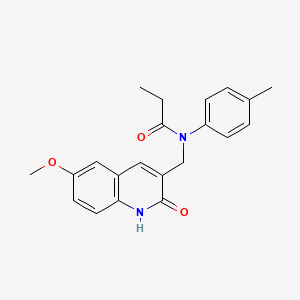
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for cancer cell survival.
Mécanisme D'action
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide targets the TCA cycle by inhibiting two critical enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for the production of ATP, which is required for cancer cell survival. By inhibiting these enzymes, 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide disrupts the TCA cycle, leading to a decrease in ATP production and induction of apoptosis.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis in cancer cells, leading to cell death. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has also been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its selective toxicity towards cancer cells, which makes it a promising candidate for combination therapy with other chemotherapy agents. However, one of the limitations of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide research. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection. Another direction is to optimize its formulation and delivery to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide in combination with other chemotherapy agents for various types of cancer.
Méthodes De Synthèse
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with cyclopentanone to form 3-(trifluoromethyl)cyclopent-2-enone. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide with high purity.
Applications De Recherche Scientifique
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and induction of apoptosis. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been tested in various cancer cell lines and animal models, and has shown promising results in combination with other chemotherapy agents.
Propriétés
IUPAC Name |
N'-(cyclopentylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)9-4-3-7-11(8-9)18-12(21)13(22)20-19-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOSQSMOUTXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



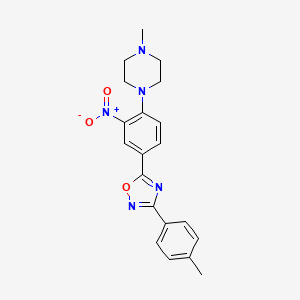

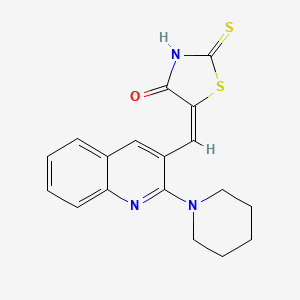
![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

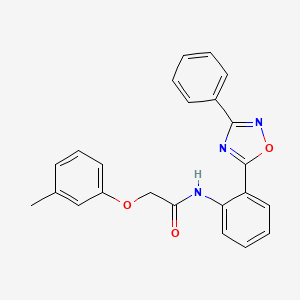
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
